1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a pyrazole ring, and a piperazine moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of an α,β-unsaturated ketone with hydrazine derivatives. This reaction often requires a catalyst and is carried out under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling with Piperazine: The final step involves coupling the pyrazole derivative with a piperazine moiety. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a piperazine moiety.
3-(4-Fluorophenyl)-1H-pyrazole: Lacks the piperazine and methoxyphenyl groups, making it a simpler molecule.
Uniqueness
1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is unique due to its combination of a fluorophenyl group, a pyrazole ring, and a piperazine moiety. This combination imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives.
This detailed overview provides a comprehensive understanding of 1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21FN4O2/c1-28-18-4-2-3-17(13-18)25-9-11-26(12-10-25)21(27)20-14-19(23-24-20)15-5-7-16(22)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24) |
InChI Key |
YHKZPIXXACRSLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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